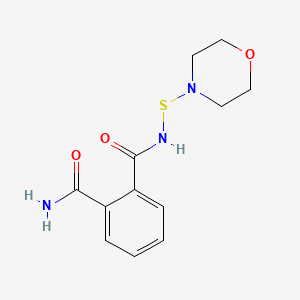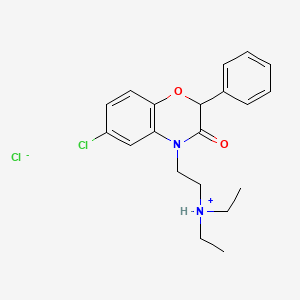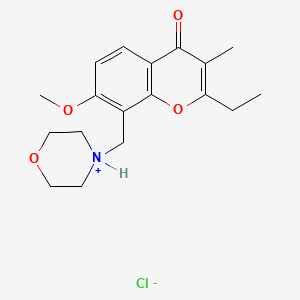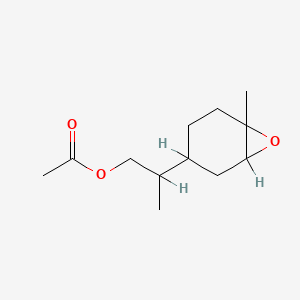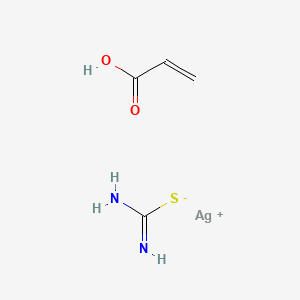
Silver;carbamimidothioate;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver;carbamimidothioate;prop-2-enoic acid is a compound with the molecular formula C4H7AgN2O2S and a molecular weight of 255.044 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of silver;carbamimidothioate;prop-2-enoic acid typically involves the reaction of silver acetate with carbamimidothioic acid and prop-2-enoic acid. The reaction is carried out in the presence of a reducing agent such as dodecyl amine . The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Silver;carbamimidothioate;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of silver.
Reduction: Reduction reactions can convert silver ions back to their metallic form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce silver oxide, while reduction reactions may yield metallic silver .
科学的研究の応用
Silver;carbamimidothioate;prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of silver nanoparticles and other silver-based compounds.
Medicine: It is explored for use in wound dressings and coatings for medical devices to prevent infections.
Industry: The compound is used in the production of conductive inks and coatings for electronic devices.
作用機序
The mechanism of action of silver;carbamimidothioate;prop-2-enoic acid involves the release of silver ions, which interact with bacterial cell membranes, leading to cell rupture and death. The compound targets various molecular pathways, including the disruption of DNA replication and protein synthesis .
類似化合物との比較
Similar Compounds
Silver nitrate: Another silver-based compound with strong antimicrobial properties.
Silver acetate: Used in similar applications but with different chemical properties.
Silver sulfadiazine: Commonly used in burn treatments for its antibacterial effects.
Uniqueness
Silver;carbamimidothioate;prop-2-enoic acid is unique due to its specific combination of silver, carbamimidothioate, and prop-2-enoic acid, which provides distinct chemical and physical properties. Its ability to form stable complexes and its potential for various applications make it a valuable compound in scientific research and industry .
特性
分子式 |
C4H7AgN2O2S |
|---|---|
分子量 |
255.05 g/mol |
IUPAC名 |
silver;carbamimidothioate;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.CH4N2S.Ag/c1-2-3(4)5;2-1(3)4;/h2H,1H2,(H,4,5);(H4,2,3,4);/q;;+1/p-1 |
InChIキー |
DOMYACLHQZSAAI-UHFFFAOYSA-M |
正規SMILES |
C=CC(=O)O.C(=N)(N)[S-].[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


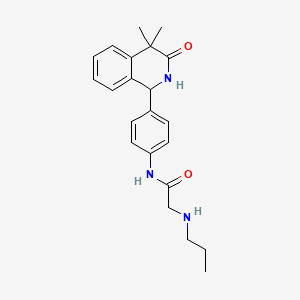



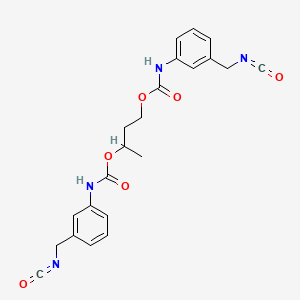
![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)
